molecular formula C16H35O4P B049445 Bis(2-ethylhexyl) hydrogen phosphate CAS No. 298-07-7

Bis(2-ethylhexyl) hydrogen phosphate

Cat. No.: B049445
CAS No.: 298-07-7
M. Wt: 322.42 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₄P. It is commonly used as a solvent, extractant, and surfactant in various industrial applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in the extraction and separation of metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) hydrogen phosphate is typically synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and a catalyst to a reaction vessel, followed by the gradual addition of 2-ethylhexanol. The mixture is stirred at a controlled temperature, and the generated hydrogen chloride gas is removed. The reaction is then continued at an elevated temperature to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels, efficient stirring mechanisms, and continuous removal of by-products. The final product is purified through washing, filtration, and distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

BEHHP is a phosphate ester with the chemical formula C16_{16}H35_{35}O4_4P. It is known for its high solubility in organic solvents and moderate toxicity, which makes it useful in various industrial applications. The compound is biodegradable, which is an essential property for its environmental impact assessment .

Industrial Applications

Plasticizers and Additives

  • BEHHP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It enhances flexibility, durability, and resistance to degradation under heat and UV light.
  • It is also utilized as an additive in lubricants and hydraulic fluids due to its excellent thermal stability and low volatility.

Flame Retardants

  • The compound serves as a flame retardant in various materials, including textiles and plastics. Its effectiveness in reducing flammability has led to its incorporation into consumer products like furniture and electronic devices .

Environmental Applications

Biodegradability Studies

  • Research has shown that BEHHP is readily biodegradable, making it a preferable choice over more persistent phosphates in applications where environmental impact is a concern. Studies indicate that the primary degradants of BEHHP are also biodegradable, supporting its use in eco-friendly formulations .

Contaminant Removal

  • BEHHP has been investigated for its potential in removing heavy metals from wastewater. Its ability to chelate metal ions enhances the efficiency of remediation processes in contaminated environments.

Chemical Synthesis

Catalyst in Organic Reactions

  • BEHHP has been employed as a catalyst in various organic reactions, including the synthesis of thiocyanate compounds. Its role as a Bronsted acid facilitates regioselective thiocyanation of aromatic compounds, yielding high product yields under mild conditions .

Solvent for Extraction Processes

  • In analytical chemistry, BEHHP serves as a solvent in liquid-liquid extraction processes. Its properties allow for effective separation of analytes from complex mixtures, which is crucial in environmental monitoring and quality control laboratories.

Case Studies

StudyApplicationFindings
Liu et al. (2014)BiodegradabilityDemonstrated that BEHHP degrades into non-toxic metabolites within weeks under aerobic conditions .
Rezayati et al. (2016)Organic SynthesisShowed that BEHHP could effectively catalyze the thiocyanation of indoles with high regioselectivity .
Environmental Impact AssessmentWastewater TreatmentFound that BEHHP can effectively chelate heavy metals, improving removal rates from contaminated water sources .

Regulatory Status

BEHHP is registered under REACH regulations in Europe but has been reported with low introduction volumes in several countries, indicating limited industrial use compared to other phosphate esters. Its safety profile suggests moderate toxicity, emphasizing the need for careful handling during industrial applications .

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) hydrogen phosphate involves its ability to form stable complexes with metal ions. The compound’s phosphate group interacts with metal ions, facilitating their extraction and separation from mixtures. This complexation process is driven by the formation of strong ionic bonds between the phosphate group and the metal ions .

Comparison with Similar Compounds

Similar Compounds

  • Di(2-ethylhexyl) phosphate
  • Tris(2-ethylhexyl) phosphate
  • Tributyl phosphate
  • Trioctylphosphine oxide

Uniqueness

Bis(2-ethylhexyl) hydrogen phosphate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly effective in the extraction and separation of metals compared to other similar compounds .

Biological Activity

Bis(2-ethylhexyl) hydrogen phosphate (BEHHP), also known as bis(2-ethylhexyl) phosphate, is a chemical compound with significant industrial applications, particularly in extraction and separation processes. This article focuses on its biological activity, including toxicity, metabolism, and environmental behavior, supported by data tables and case studies.

  • Chemical Formula : C₁₆H₃₅O₄P
  • Molecular Weight : 322.43 g/mol
  • CAS Number : 298-07-7
  • Solubility : Slightly soluble in water

Toxicological Profile

This compound exhibits various toxicological effects based on animal studies and exposure assessments:

  • Developmental Toxicity : Research indicates that exposure to BEHHP may result in toxic effects on fetal development at levels that do not significantly affect the mother .
  • Mutagenicity : Strong evidence suggests that BEHHP may cause irreversible mutations following exposure, although these are generally non-lethal .
  • Chronic Effects : Long-term exposure can lead to skin irritation, respiratory issues, and potential accumulation in the human body, raising concerns for occupational exposure .

Metabolism and Biodegradation

BEHHP is known for its biodegradability. Studies show that it is readily biodegradable in the environment, with primary degradants including various phosphate diesters . The metabolic pathways involve the transformation into hydroxylated products, which have been identified in aquatic organisms such as zebrafish and medaka .

Table 1: Biodegradation and Metabolite Formation

CompoundDetected InConcentration (µg/L)Reference
2-Ethylhexyl phenyl phosphateSTPs in Europe0.168–2.12Been et al., 2017; 2018
Hydroxylated EHDPP metabolitesZebrafish2.6–7.3Li et al., 2020; Yang et al., 2023a

Environmental Impact

The environmental behavior of BEHHP includes its bioaccumulation potential in various aquatic organisms. Bioconcentration factors (BCFs) have been measured across different species:

Table 2: Bioaccumulation Factors (BAF)

SpeciesBAF (L/kg)Reference
Atlantic cod52,857Fu et al., 2021
Freshwater fish1,400–19,000Bekele et al., 2019
Zooplankton6,100–24,300Schmidt et al., 2021

Field studies indicate varying levels of bioaccumulation across different ecosystems, with some species exhibiting significant accumulation due to their position in the food web.

Case Studies

  • Extraction of Metal Ions : A study demonstrated the effectiveness of BEHHP as an extractant for cobalt ions (Co²⁺), highlighting its role in metal recovery processes . The extraction efficiency was influenced by factors such as reagent concentration and solution pH.
  • Radionuclide Migration : Research involving actinide migration experiments revealed that BEHHP can interact with bacterial cells to influence the sorption of uranium and plutonium isotopes . This interaction has implications for understanding radionuclide behavior in environmental contexts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of HDEHP critical for its role in solvent extraction?

HDEHP’s efficacy in solvent extraction hinges on its density (0.965 g/mL at 25°C), low water solubility, and acidic nature (pKa ~1.5–2.5). Its branched alkyl chains enhance lipophilicity, enabling efficient metal ion complexation in nonpolar media. Researchers should prioritize characterizing its viscosity and phase-separation behavior under varying temperatures, as these properties directly influence extraction kinetics and efficiency .

Q. What methodologies ensure safe handling and storage of HDEHP in laboratory settings?

HDEHP requires storage in sealed containers under ambient temperatures to prevent degradation. Use nitrile gloves, chemical-resistant goggles, and fume hoods to mitigate skin/eye irritation risks (H314/H335 hazards). Post-experiment, rinse equipment with ethanol to avoid residual cross-contamination. Long-term storage should include inert gas purging to minimize oxidation .

Q. How can researchers verify HDEHP purity for reproducible extraction studies?

Titration with standardized NaOH (acid-base titration) quantifies free acid content, while FTIR or NMR confirms structural integrity. USP 29 guidelines recommend gas chromatography (GC) with FID detection to identify volatile impurities. For trace metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is advised .

Advanced Research Questions

Q. How can HDEHP-based systems be optimized for rare earth element (REE) recovery?

Design experiments to evaluate pH dependence (e.g., pH 1–4 for REEs like La³⁺ and Nd³⁺) and extractant concentration (0.1–1.0 M HDEHP in kerosene). Use slope analysis to determine stoichiometry of metal-ligand complexes. Synergistic agents (e.g., TBP) can enhance selectivity; measure distribution coefficients (D) via atomic absorption spectroscopy (AAS) .

Q. What analytical strategies address inconsistencies in HDEHP extraction efficiency data?

Matrix effects (e.g., organic co-solvents) may skew results. Implement matrix-matched calibration and spike recovery tests (85–115% acceptable range). For precision, replicate extractions under controlled humidity and temperature. If inconsistencies persist, cross-validate using X-ray absorption spectroscopy (XAS) to probe coordination geometry .

Q. How do synergistic extractants improve HDEHP’s performance in metal separation?

Combine HDEHP with neutral donors (e.g., TOPO) to study cooperative complexation. Use Job’s method to identify optimal molar ratios. Advanced techniques like time-resolved laser fluorescence spectroscopy (TRLFS) elucidate kinetic synergies. Report separation factors (β) for target metals (e.g., U vs. Th) under varying ionic strengths .

Q. What molecular features govern HDEHP’s selectivity in metal ion extraction?

Computational modeling (DFT or MD simulations) reveals how alkyl chain branching and phosphoryl oxygen electronegativity influence metal binding. Experimentally, vary alkyl substituents (e.g., 2-ethylhexyl vs. n-octyl) and compare extraction efficiencies. Correlate steric parameters (e.g., Tolman cone angle) with selectivity trends for transition metals .

Q. Methodological Notes

  • Data Analysis : For extraction studies, always report D values, separation factors, and thermodynamic parameters (ΔG, ΔH). Use statistical tools like ANOVA to assess reproducibility.
  • Safety Protocols : Include hazard mitigation in experimental design (e.g., secondary containment for spills) .
  • Theoretical Frameworks : Anchor studies in coordination chemistry principles (e.g., HSAB theory) or liquid-liquid extraction models (e.g., Nernst distribution law) .

Properties

IUPAC Name

bis(2-ethylhexyl) hydrogen phosphate
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InChI

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)
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InChI Key

SEGLCEQVOFDUPX-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
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Molecular Formula

C16H35O4P
Record name DI-(2-ETHYLHEXYL)PHOSPHORIC ACID
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Related CAS

141-65-1 (hydrochloride salt), 4971-46-4 (potassium salt), 4971-47-5 (ammonium salt)
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DSSTOX Substance ID

DTXSID1027134
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Molecular Weight

322.42 g/mol
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Physical Description

Di-(2-ethylhexyl)phosphoric acid is an odorless light yellow liquid. Floats on water. (USCG, 1999), Liquid, Light yellow liquid; [CAMEO], COLOURLESS OR AMBER LIQUID.
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Boiling Point

155 °C at 0.015 mm Hg
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Flash Point

385 °F (USCG, 1999), Flash point equals 385 °F, 385 °F (196 °C) (Open cup), About 198 °C (closed cup), 196 °C o.c.
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Solubility

Soluble in benzene, hexane, and 4-methyl-2-pentanone, In water, 1.82X10+2 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21
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Density

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.975 g/cu cm at 25 deg, Strongly acidic. Bulk density Wt/gal = 8.2 lb, 0.96 g/cm³
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Vapor Pressure

0.00000005 [mmHg], Vapor pressure, Pa at 20 °C:
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Color/Form

Viscous liquid, Amber liquid

CAS No.

298-07-7
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Melting Point

less than -76 °F (USCG, 1999), -50 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/341
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BIS(2-ETHYLHEXYL)PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1412
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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